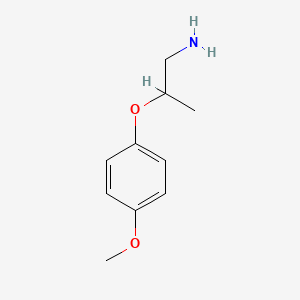
2-(4-Methoxyphenoxy)propylamine
Vue d'ensemble
Description
“2-(4-Methoxyphenoxy)propylamine” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . Its IUPAC name is 2-(4-methoxyphenoxy)-1-propanamine .
Molecular Structure Analysis
The InChI code for “2-(4-Methoxyphenoxy)propylamine” is 1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
“2-(4-Methoxyphenoxy)propylamine” is stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Enzymatic Activation Mechanisms : Research by Boyd and Eling (1984) explored the oxidation of primary arylamine carcinogens by prostaglandin H synthase peroxidase. They found that arylamine/phenol adducts were formed with the nitrogen of 2-aminofluorene coupled to the para position of the phenol, losing -OCH3. This suggests a one-electron pathway for 2-aminofluorene peroxidation.
Biomass Proxies in Geochemistry : Vane and Abbott (1999) investigated methoxyphenols as proxies for terrestrial biomass. Their study, detailed in Organic Geochemistry, revealed that the closed system pyrolysis of methoxyphenols like 2-methoxyphenol and 2,6-dimethoxyphenol can provide insights into the chemical changes in lignin during hydrothermal alteration.
Anti-Corrosion Applications : A study by Satpati et al. (2020) in RSC Advances explored the use of Schiff base derivatives of vanillin, including compounds with methoxyphenol structures, as corrosion inhibitors for mild steel. They found significant anti-corrosive effects and efficient adsorption characteristics.
Intermolecular Hydrogen Bonds in Antioxidants : Research conducted by Varfolomeev et al. (2010) in The journal of physical chemistry. B explored the thermodynamic properties and intermolecular hydrogen bonds of methoxyphenols, which are structural fragments in various antioxidants and biologically active molecules.
Synthesis of Fine Chemicals : A study by Yadav and George (2006) in Microporous and Mesoporous Materials demonstrated the synthesis of 4-methoxypropiophenone, an intermediate in the production of fine chemicals and pharmaceuticals, via Friedel–Crafts acylation of anisole.
Metabolism Studies in Pharmacology : Kanamori et al. (2002) in Journal of analytical toxicology studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This highlights the importance of methoxyphenols in understanding drug metabolism.
Synthesis of Phenethylamines : Short, Dunnigan, and Ours (1973) described in Tetrahedron the synthesis of phenethylamines from phenylacetonitriles obtained by alkylation, including compounds with methoxyphenol structures.
Role in Neurochemistry : A study by Mathieu, Revol, and Trouillas (1972) in Journal of Neurochemistry explored the metabolism of catecholamines in man, identifying 3-hydroxy,4-methoxyphenylacetic acid in cerebrospinal fluid.
Safety And Hazards
The safety information for “2-(4-Methoxyphenoxy)propylamine” includes several hazard statements: H314 and H318 . This indicates that the substance can cause severe skin burns and eye damage, and is harmful if inhaled . The precautionary statements include P280, P305+P351+P338, P309, and P310 , which suggest wearing protective gloves/clothing and eye/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if necessary .
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWWBKQBOHWJIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409403 | |
| Record name | 2-(4-Methoxyphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenoxy)propylamine | |
CAS RN |
93750-30-2 | |
| Record name | 2-(4-Methoxyphenoxy)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



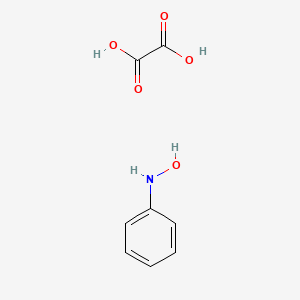
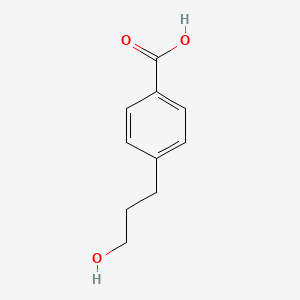

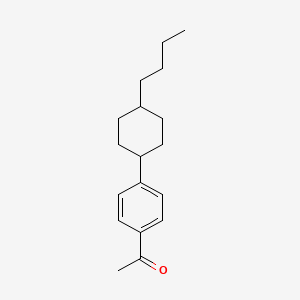
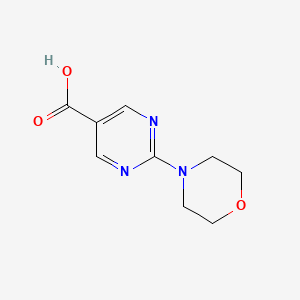
![5-[(2-chloro-5-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1598775.png)
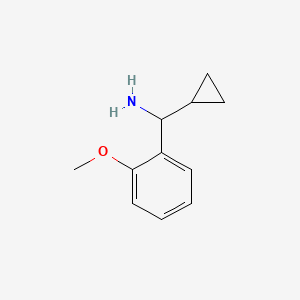
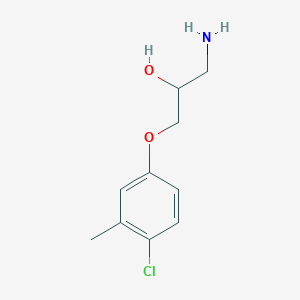
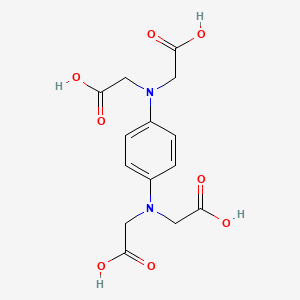
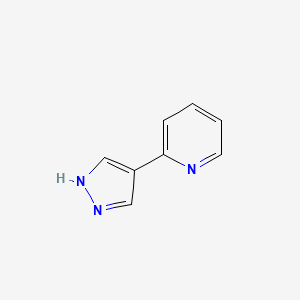
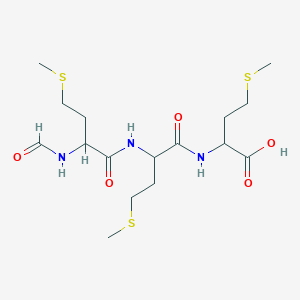
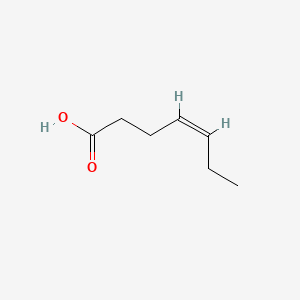
![1-Phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1598785.png)
![(5E)-1-(4-bromo-3-methylphenyl)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1598786.png)